Piperidine-1-carboximidamide Hydrochloride

説明

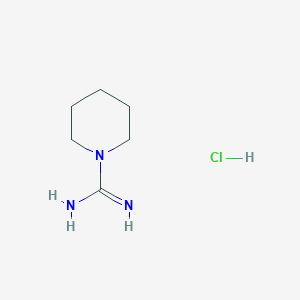

Structure

3D Structure of Parent

特性

IUPAC Name |

piperidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVOIHMRBFEGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458993 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41316-49-8 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Piperidine-1-carboximidamide (B1295648) Hydrochloride, NMR analysis provides precise information about the proton and carbon environments within the molecule.

Upon protonation to form the hydrochloride salt, the guanidinium (B1211019) moiety becomes positively charged, leading to a delocalization of this charge across the CN₃ plane. This change in electronic environment is expected to induce downfield shifts for the protons on and near the guanidinium group due to deshielding effects. The protons on the piperidine (B6355638) ring, particularly those in the α-position to the nitrogen atom, would also experience a downfield shift.

For a related compound, piperidine-1-carboxamidinium ethyl carbonate, the ¹H NMR spectrum in D₂O shows methylene (B1212753) protons of the piperidine ring in the range of δ 1.61–1.70 ppm and δ 3.40–3.43 ppm. nih.gov The protons of the –NH₂ groups were not observed due to H/D exchange in the deuterated water solvent. nih.gov

Based on the data for the neutral species and related salts, the expected ¹H NMR chemical shifts for Piperidine-1-carboximidamide Hydrochloride are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Piperidine H-β, H-γ | ~1.6-1.7 | Multiplet | Protons on the central part of the piperidine ring. |

| Piperidine H-α | ~3.4-3.5 | Multiplet | Protons adjacent to the piperidine nitrogen. |

| -NH₂ | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent; may exchange with acidic protons in the solvent. |

| =NH | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent; may exchange with acidic protons in the solvent. |

Note: The expected chemical shifts are estimations based on the neutral compound and related salts. Actual values may vary depending on the solvent and experimental conditions.

Similar to the proton NMR data, the available ¹³C NMR data is for the neutral Piperidine-1-carboximidamide in deuterated acetonitrile (B52724) (CD₃CN). nih.gov The spectrum displays signals for the three distinct carbon environments in the piperidine ring and a single signal for the carboximidamide carbon.

Protonation to form the hydrochloride salt will influence the chemical shifts of the carbon atoms. The carboximidamide carbon (C=N) is expected to be significantly affected by the delocalization of the positive charge in the resulting guanidinium cation. Studies on other guanidine (B92328) derivatives have shown that the chemical shift of the imine carbon is sensitive to changes in the electronic structure. researchgate.netresearchgate.net The piperidine carbons, especially the α-carbons, are also anticipated to shift downfield.

The ¹³C NMR data for neutral Piperidine-1-carboximidamide is presented in the following table. nih.gov

| Carbon Assignment | Reported Chemical Shift (ppm) for Neutral Compound |

| Piperidine C-γ | 23.2 |

| Piperidine C-β | 24.7 |

| Piperidine C-α | 46.5 |

| Carboximidamide C=N | 157.4 |

Note: The data presented is for the neutral form of the compound in CD₃CN.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule.

HSQC: An HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For this compound, this would definitively link the proton signals of the piperidine ring to their corresponding carbon signals. For instance, the signals in the δ 3.4-3.5 ppm region of the ¹H spectrum would correlate with the C-α carbon signal around δ 46.5 ppm in the ¹³C spectrum.

HMBC: An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. In the case of this compound, HMBC would show correlations from the α-protons of the piperidine ring to the carboximidamide carbon, providing unequivocal evidence for the connection between the piperidine ring and the guanidinium group. Correlations between the NH protons and the carboximidamide carbon would also be expected.

While specific 2D NMR data for this compound were not found in the reviewed literature, the application of these techniques would be a standard and essential step in its complete structural verification.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the guanidinium group and the C-H and C-N bonds of the piperidine ring. The delocalization of charge in the guanidinium cation influences the position and intensity of the C=N and N-H stretching and bending vibrations.

The expected characteristic FT-IR absorption bands are detailed in the table below, based on typical values for guanidinium salts and piperidine derivatives. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretching (Guanidinium) | 3100-3400 | Strong, Broad |

| C-H Stretching (Piperidine) | 2850-3000 | Medium to Strong |

| C=N Stretching (Guanidinium) | 1650-1680 | Strong |

| N-H Bending (Guanidinium) | 1580-1650 | Strong |

| C-N Stretching | 1100-1200 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can provide an unambiguous molecular formula. nih.govmdpi.comresearchgate.net

For this compound, the analysis would typically be performed on the protonated molecule, [C₆H₁₄N₃]⁺. The theoretical exact mass of this cation can be calculated from the monoisotopic masses of its constituent elements.

The calculated monoisotopic mass for the protonated cation of Piperidine-1-carboximidamide is presented in the following table.

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₄N₃⁺ | 128.1182 |

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The chromophore in this compound is the guanidinium group. Theoretical and experimental studies on the guanidinium cation show that it absorbs in the deep UV region. barbatti.orgaip.org The primary electronic transition is a π → π* transition within the delocalized system of the CN₃ core. aip.org This absorption is expected to occur at wavelengths below 200 nm. aip.org The piperidine moiety itself does not have significant absorption in the standard UV-Vis range. nist.gov

Therefore, a UV-Vis spectrum of this compound in a suitable solvent (like water or ethanol) would be expected to show a strong absorption band with a maximum (λ_max) below 200 nm.

| Compound | Chromophore | Expected λ_max (nm) | Transition |

| This compound | Guanidinium cation | < 200 | π → π* |

Chromatographic Techniques for Analytical Purity Assessment

Chromatographic methods are indispensable tools in pharmaceutical analysis, providing high-resolution separation for the identification and quantification of compounds and their impurities. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are crucial for ensuring its chemical purity and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the analytical purity of this compound. It allows for the separation, identification, and quantification of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar compounds like piperidine derivatives. nih.gov

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A simple, sensitive, and accurate RP-HPLC method can be established for the determination of piperidine-related substances. nih.gov The method's parameters, including the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve the best separation and sensitivity. For instance, a C18 column is frequently used for the separation of piperidine derivatives. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous solution (like water with a modifier such as phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol (B129727). nih.govnih.govsielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be applied to ensure the efficient elution of all components. nih.gov Detection is commonly performed using a UV-VIS detector at a wavelength where the analyte exhibits strong absorbance. nih.govgoogle.com

The purity of the sample is determined by integrating the area of the chromatographic peaks. The percentage purity is calculated as the ratio of the peak area of the main compound to the total area of all peaks, often ignoring system peaks. lgcstandards.com

Table 1: Representative HPLC Parameters for Analysis of Piperidine-Related Compounds

| Parameter | Description | Source(s) |

| Instrumentation | Agilent Technologies 1260/1290 Infinity II or similar | nih.gov |

| Column | C18 column (e.g., Gemini C18, 5 μm, 250 x 4.6 mm; Inertsil C18, 250 x 4.6 mm) | nih.govnih.gov |

| Mobile Phase | A mixture of an aqueous component (e.g., 0.1% Phosphoric Acid or 0.1% TFA in water) and an organic solvent (e.g., Acetonitrile or Methanol). | nih.govnih.govsielc.com |

| Elution Mode | Gradient or Isocratic. A common gradient runs from a low to a high percentage of the organic solvent. | nih.gov |

| Flow Rate | Typically 0.8 to 1.0 mL/min. | nih.govnih.gov |

| Column Temp. | Maintained at a constant temperature, for example, 30°C or 40°C. | nih.govlgcstandards.com |

| Detector | UV-VIS Detector (DAD), with monitoring at wavelengths such as 210 nm, 220 nm, or 254 nm. | nih.govlgcstandards.com |

| Injection Vol. | A small, precise volume, typically in the range of 4 to 20 µl. | lgcstandards.comrjptonline.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. libretexts.org In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the desired product, helping to determine the reaction's endpoint. rsc.org

The process involves applying a small sample (aliquot) of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. libretexts.org To effectively monitor a reaction, three spots are usually applied to the baseline of the plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixtures travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components. libretexts.org

The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture. libretexts.orgrsc.org The appearance of a new spot, corresponding to the product, is also observed. libretexts.org After elution, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. libretexts.org For compounds that are not UV-active, various staining agents, such as potassium permanganate (B83412) or iodine vapor, can be used to make the spots visible. researchgate.net

Table 2: General Parameters for TLC Reaction Monitoring

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel coated plates (e.g., Silica Gel 60 F254). | researchgate.net |

| Mobile Phase | A mixture of organic solvents, such as hexanes and ethyl acetate (B1210297), in varying ratios (e.g., 4:1 to 1:1). | rsc.org |

| Application | Capillary spotters are used to apply dilute solutions of the starting material, reaction mixture, and a co-spot. | libretexts.org |

| Development | Ascending development in a sealed chamber saturated with the mobile phase vapor. | researchgate.net |

| Visualization | 1. UV light (if compounds are UV-active). 2. Staining with an appropriate agent (e.g., KMnO₄, iodine). | libretexts.orgresearchgate.net |

| Interpretation | The reaction is monitored for the disappearance of the starting material spot in the reaction mixture lane. | libretexts.orgrsc.org |

Crystallographic Investigations and Solid State Structural Insights

Single Crystal X-ray Diffraction Analysis of Piperidine-1-carboximidamide (B1295648)

Single-crystal X-ray diffraction provides a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of Piperidine-1-carboximidamide reveals specific details about its molecular geometry and conformation. nih.gov

The guanidine (B92328) moiety (CN₃) is a key functional group in Piperidine-1-carboximidamide. Its electronic structure is reflected in the experimentally determined bond lengths. The C1–N1 bond length is 1.3090 (17) Å, which is indicative of significant double-bond character. nih.gov In contrast, the C1–N2 and C1–N3 bond lengths are longer, measuring 1.3640 (17) Å and 1.3773 (16) Å respectively, characteristic of C–N single bonds. nih.gov

The bond angles within the CN₃ unit also provide insight into its geometry. nih.gov The N–C–N angles are 116.82 (12)°, 119.08 (11)°, and 124.09 (11)°. nih.govnih.gov These values confirm the arrangement of the nitrogen atoms around the central carbon atom. nih.gov

| Parameter | Value | Parameter | Value (°) |

|---|---|---|---|

| C1–N1 Bond Length (Å) | 1.3090 (17) | N2–C1–N3 Angle | 116.82 (12) |

| C1–N2 Bond Length (Å) | 1.3640 (17) | N1–C1–N3 Angle | 119.08 (11) |

| C1–N3 Bond Length (Å) | 1.3773 (16) | N1–C1–N2 Angle | 124.09 (11) |

The piperidine (B6355638) ring is a six-membered heterocyclic amine. wikipedia.org In the crystal structure of Piperidine-1-carboximidamide, this ring adopts a stable chair conformation. nih.govnih.govresearchgate.net This is a common and energetically favorable conformation for piperidine and similar cyclohexane-based ring systems, minimizing steric strain. wikipedia.org The structural parameters of the piperidine ring in this compound are in good agreement with those observed in related structures, such as bis(piperidin-1-yl)methanone. nih.gov

An ideal trigonal-planar geometry would feature bond angles of 120° around the central carbon atom. However, the experimentally determined N–C–N angles in Piperidine-1-carboximidamide are 116.82 (12)°, 119.08 (11)°, and 124.09 (11)°. nih.govnih.gov The deviation of these angles from the ideal 120° indicates a distortion of the CN₃ plane from a perfect trigonal-planar geometry. nih.govnih.govresearchgate.net

Elucidation of Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in the crystal, known as crystal packing, is dictated by intermolecular forces. In Piperidine-1-carboximidamide, hydrogen bonding plays a crucial role in defining the solid-state architecture.

The crystal structure of Piperidine-1-carboximidamide features strong N—H···N hydrogen bonds between adjacent molecules. nih.govresearchgate.net These interactions link the molecules together, forming an infinite two-dimensional network that extends along the ac plane of the crystal lattice. nih.govnih.gov The hydrogen bond distance (H···N) for these interactions is approximately 2.15 (2) Å. nih.govresearchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H21···N1 | 0.94 (2) | 2.15 (2) | 3.071 (1) | 168 (1) |

| N2—H22···N1 | 0.94 (2) | 2.15 (2) | 3.090 (1) | 177 (1) |

D = Donor atom; A = Acceptor atom

A noteworthy feature of the crystal packing is the behavior of the imine hydrogen atom (attached to the N1 nitrogen). Structural analysis reveals that this imine hydrogen atom is not involved in the hydrogen-bonding system that defines the crystal lattice. nih.govresearchgate.net The formation of the two-dimensional network is exclusively sustained by hydrogen bonds originating from the –NH₂ group. nih.gov

Comparative Crystallographic Studies with Related Guanidine Structures (e.g., 4-morpholinecarboxamidine)

The solid-state structure of piperidine-1-carboximidamide has been elucidated and provides a valuable platform for comparison with structurally related guanidine derivatives, such as 4-morpholinecarboxamidine. nih.govnih.gov These comparative studies offer insights into how subtle changes in the chemical structure, specifically the exchange of a methylene (B1212753) group in the piperidine ring for an oxygen atom in the morpholine (B109124) ring, influence key structural parameters and intermolecular interactions in the crystalline state.

Detailed X-ray diffraction analysis of piperidine-1-carboximidamide reveals that it crystallizes in the monoclinic system. nih.gov In contrast, 4-morpholinecarboxamidine has been reported to crystallize in the tetragonal system. nih.gov A defining characteristic in the molecular geometry of both compounds is the chair conformation adopted by the six-membered heterocyclic ring (piperidine and morpholine, respectively). nih.govnih.gov

The core of the comparative analysis lies in the geometry of the carboximidamide (or guanidine) functional group (CN₃). In both piperidine-1-carboximidamide and 4-morpholinecarboxamidine, the bond lengths and angles within this group deviate from an ideal trigonal-planar geometry. nih.govnih.gov This deviation is indicative of the electronic distribution within the guanidine moiety.

In piperidine-1-carboximidamide, the C=N double bond length is approximately 1.3090 Å, while the two C-N single bonds have lengths of 1.3640 Å (to the NH₂ group) and 1.3773 Å (to the piperidine ring). nih.gov Similarly, in 4-morpholinecarboxamidine, the C=N double bond is 1.2971 Å, and the C-N single bonds are 1.3595 Å (to the NH₂ group) and 1.3902 Å (to the morpholine ring). nih.govnih.gov The N-C-N angles in piperidine-1-carboximidamide are 116.82°, 119.08°, and 124.09°, while in 4-morpholinecarboxamidine they are 115.49°, 119.68°, and 124.83°. nih.govnih.gov This comparison shows a close similarity in the core guanidine geometry, with slight variations attributable to the different electronic effects of the piperidine and morpholine rings.

A significant point of divergence between the two crystal structures is the nature of their hydrogen-bonding networks. In the crystal lattice of piperidine-1-carboximidamide, molecules are linked by strong N-H···N hydrogen bonds, which form an infinite two-dimensional network. nih.gov However, the crystal structure of 4-morpholinecarboxamidine features a more complex, three-dimensional network. This network is composed of both N-H···N and N-H···O hydrogen bonds, the latter being possible due to the presence of the oxygen atom in the morpholine ring. nih.govnih.gov This additional hydrogen bonding capability contributes to the formation of a more intricate and robust three-dimensional supramolecular architecture. nih.gov

The table below provides a direct comparison of key crystallographic parameters for the two compounds.

Interactive Data Table: Comparative Crystallographic Data

| Parameter | Piperidine-1-carboximidamide nih.gov | 4-Morpholinecarboxamidine nih.govnih.gov |

| Molecular Formula | C₆H₁₃N₃ | C₅H₁₁N₃O |

| Crystal System | Monoclinic | Tetragonal |

| Heterocycle Conformation | Chair | Chair |

| C=N Bond Length (Å) | 1.3090 (17) | 1.2971 (14) |

| C-NH₂ Bond Length (Å) | 1.3640 (17) | 1.3595 (14) |

| C-N(ring) Bond Length (Å) | 1.3773 (16) | 1.3902 (13) |

| N-C-N Angles (°) | 116.82 (12), 119.08 (11), 124.09 (11) | 115.49 (9), 119.68 (10), 124.83 (10) |

| Hydrogen Bonding Network | 2D (N-H···N) | 3D (N-H···N and N-H···O) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of chemical compounds. It offers a balance between accuracy and computational cost, making it suitable for studying systems like Piperidine-1-carboximidamide (B1295648). These calculations are fundamental to predicting molecular geometries, understanding electronic structures, and simulating spectroscopic data.

A crucial application of DFT is the geometry optimization of molecules to predict their most stable three-dimensional structures. This process involves finding the minimum energy conformation on the potential energy surface. For Piperidine-1-carboximidamide, theoretical calculations are validated by comparing them with experimental data obtained from X-ray crystallography.

The crystal structure analysis of Piperidine-1-carboximidamide reveals specific geometric parameters. The piperidine (B6355638) ring adopts a stable chair conformation. nih.gov The carboximidamide group (CN3) shows distinct bond characteristics; the C1–N1 bond length of 1.3090 (17) Å suggests significant double bond character. nih.gov In contrast, the C1–N2 and C1–N3 bond lengths are longer, measuring 1.3640 (17) Å and 1.3773 (16) Å respectively, which is characteristic of C–N single bonds. nih.gov The angles around the central carbon atom of this group (N1–C1–N2: 124.09°, N1–C1–N3: 119.08°, and N2–C1–N3: 116.82°) indicate a deviation from a perfect trigonal-planar geometry. nih.gov

DFT calculations aim to reproduce these experimental values. By selecting an appropriate functional and basis set, researchers can compute the optimized geometry of the molecule in the gas phase or simulate solvent effects, providing a detailed theoretical model of its structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1—N1 | 1.3090 (17) | N2—C1—N3 | 116.82 (12) |

| C1—N2 | 1.3640 (17) | N1—C1—N3 | 119.08 (11) |

| C1—N3 | 1.3773 (16) | N1—C1—N2 | 124.09 (11) |

| C3—C4 | 1.5235 (19) | ||

| C4—C5 | 1.521 (2) |

Table 1: Selected Experimental Bond Lengths and Angles for Piperidine-1-carboximidamide. Data sourced from crystal structure analysis. nih.gov

The electronic structure of a molecule is key to its reactivity. DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.netresearchgate.net DFT calculations can precisely compute the energies of these orbitals, allowing for the prediction of the molecule's reactivity, electronic transitions, and charge transfer properties. scispace.com For instance, the analysis of related piperidine derivatives has shown that the HOMO-LUMO gap is a reliable indicator of the molecule's tendency to act as an electron donor. researchgate.net

Computational methods are widely used to simulate and predict various spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. DFT calculations can predict parameters such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman).

For Piperidine-1-carboximidamide, experimental NMR data has been reported. The 1H NMR spectrum shows signals at δ = 1.60–1.64 (m, 6 H, –CH2), 3.38–3.42 (m, 4 H,–CH2), 5.85 (s, 1 H, –NH), and 6.19 (s, 2 H, –NH2). nih.gov The 13C NMR spectrum displays peaks at δ = 23.2 (–CH2), 24.7 (–CH2), 46.5 (–CH2), and 157.4 (C═N). nih.gov Theoretical DFT calculations would aim to predict the chemical shifts for each unique proton and carbon atom in the molecule. A strong correlation between the calculated and observed spectra provides high confidence in the assigned molecular structure. researchgate.net

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1H NMR | 1.60–1.64 | (m, 6 H, –CH2) |

| 3.38–3.42 | (m, 4 H, –CH2) | |

| 5.85 | (s, 1 H, –NH) | |

| 6.19 | (s, 2 H, –NH2) | |

| 13C NMR | 23.2 | (–CH2) |

| 24.7 | (–CH2) | |

| 46.5 | (–CH2) | |

| 157.4 | (C═N) |

Table 2: Experimental 1H and 13C NMR Data for Piperidine-1-carboximidamide. nih.gov

Theoretical Investigations of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping potential energy surfaces, researchers can identify the most likely pathways for a reaction, characterize intermediate structures, and determine the energetics of transition states.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are employed to locate and characterize the geometry of these short-lived structures. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For reactions involving piperidine or its derivatives, theoretical studies can elucidate complex mechanisms. For example, in the piperidine-catalyzed Knoevenagel condensation, computational analysis revealed that the formation of an iminium ion has the highest energy barrier, making it the rate-determining step. semanticscholar.org Such studies provide a step-by-step free energy profile of the reaction, offering insights that are often inaccessible through experimental means alone.

The piperidine moiety is a well-known nucleophile, and its reactivity can be modeled computationally. Theoretical studies can explain the factors that influence its nucleophilic strength and predict its behavior in reactions like nucleophilic aromatic substitution (SNAr).

For instance, a computational study on the reaction of N-methylpyridinium ions with piperidine showed that the mechanism involves a rate-determining deprotonation of the addition intermediate by a second piperidine molecule. nih.gov The calculations helped to distinguish between a concerted E2 mechanism and a stepwise E1cB-like mechanism depending on the leaving group. nih.gov These computational models allow for a detailed examination of bond-forming and bond-breaking processes, providing a fundamental understanding of the molecule's reactive behavior.

Quantum Chemical Analysis of Intramolecular and Intermolecular Interactions

Intramolecular Interactions:

The geometric structure of Piperidine-1-carboximidamide has been characterized by X-ray crystallography, revealing key details about its intramolecular features. The piperidine ring adopts a stable chair conformation. nih.gov The carboximidamide group's geometry indicates significant electron delocalization. The C=N double bond and C-N single bonds within the CN₃ unit have lengths of 1.3090 Å, 1.3640 Å (C-NH₂), and 1.3773 Å, respectively, suggesting a resonance hybrid structure. nih.gov The N-C-N bond angles deviate from an ideal 120° for sp² hybridization, further indicating a complex electronic environment. nih.gov

Upon protonation to form the hydrochloride salt, the positive charge is expected to be delocalized across the carboximidamide group. Quantum chemical calculations would be essential to precisely map the electron density distribution and identify the most electropositive centers. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, could quantify the charge transfer interactions and stabilizing energies within the molecule. researchgate.net

Intermolecular Interactions:

In the crystalline state of the free base, molecules are interconnected by N-H···N hydrogen bonds, forming a two-dimensional network. nih.gov For the hydrochloride salt, the presence of the chloride ion introduces the potential for strong N-H···Cl⁻ hydrogen bonds, in addition to N-H···N interactions between cations.

Hirshfeld surface analysis is a powerful technique used in computational studies of related piperidine derivatives to visualize and quantify intermolecular contacts. nih.gov This method allows for the decomposition of the crystal packing into specific types of interactions and their relative contributions. For Piperidine-1-carboximidamide Hydrochloride, such an analysis would likely reveal the dominance of N-H···Cl⁻ and N-H···N hydrogen bonds, alongside weaker C-H···Cl⁻ and van der Waals interactions.

The energetics of these interactions can be further quantified using methods like CrystalExplorer's energy decomposition analysis, which partitions the total interaction energy into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov This provides a detailed understanding of the forces governing the crystal structure.

Semiempirical Molecular Orbital Calculations (e.g., MOPAC)

Semiempirical molecular orbital methods, such as those implemented in the MOPAC (Molecular Orbital PACkage) software, offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for larger systems and initial screenings. openmopac.netopenmopac.net These methods use a simplified Hamiltonian and parameters derived from experimental data to solve the Schrödinger equation.

Common semiempirical methods include PM7 and RM1. openmopac.net For this compound, these calculations can be employed to rapidly optimize the molecular geometry and calculate electronic properties such as:

Heat of formation: To assess the thermodynamic stability of the molecule.

Molecular orbital energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Atomic charges: To identify nucleophilic and electrophilic sites.

While no specific MOPAC studies on this compound are documented in the literature, the application of these methods is standard in computational drug design and materials science. researchgate.net For instance, a MOPAC calculation would likely predict that the positive charge in the protonated form is distributed across the nitrogen atoms of the carboximidamide group and the hydrogen atoms attached to them.

The results from semiempirical calculations can provide valuable preliminary data that can be further refined by more rigorous DFT or other high-level theoretical methods. The table below illustrates the typical output one might expect from such a calculation, although the values are hypothetical for illustrative purposes.

Table 1: Crystallographic Data for Piperidine-1-carboximidamide

| Parameter | Value nih.gov |

| Molecular Formula | C₆H₁₃N₃ |

| Molecular Weight | 127.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2193 |

| b (Å) | 5.5784 |

| c (Å) | 10.4885 |

| β (°) | 91.887 |

| Volume (ų) | 714.55 |

Table 2: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide

| Bond/Angle | Length (Å) / Angle (°) nih.gov |

| C1=N1 | 1.3090 |

| C1–N2 | 1.3640 |

| C1–N3 | 1.3773 |

| N2–C1–N3 | 116.82 |

| N1–C1–N3 | 119.08 |

| N1–C1–N2 | 124.09 |

Table 3: Hypothetical Semiempirical Molecular Orbital Calculation Results

| Property | Predicted Value |

| Heat of Formation (kcal/mol) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Chemical Reactivity and Mechanistic Organic Transformations

Nucleophilic Reactivity of the Carboximidamide Moiety

The carboximidamide group of piperidine-1-carboximidamide (B1295648) exhibits significant nucleophilic character. Structural analysis of the free base, 1-piperidinecarboxamidine, shows that the C1–N1 bond has double bond character, while the C1–N2 and C1–N3 bonds are elongated, characteristic of C–N single bonds. nih.gov This electron distribution contributes to the nucleophilicity of the terminal nitrogen atoms. The geometry of the CN3 unit deviates from an ideal trigonal-planar structure. nih.gov This inherent reactivity allows the compound to participate in a range of nucleophilic addition and substitution reactions, making it a key component in the synthesis of more complex molecules. The presence of the piperidine (B6355638) ring also influences the steric and electronic environment of the carboximidamide group, affecting its reactivity in various chemical transformations. nih.govnih.gov

Role in Guanidination Reactions and Formation of Substituted Guanidines

Piperidine-1-carboximidamide hydrochloride is an effective reagent for guanidination, the process of introducing a guanidinyl group to a molecule, typically an amine. This reaction is fundamental to the synthesis of a wide array of substituted guanidines, which are prevalent in many biologically active compounds. researchgate.net The general strategy involves the reaction of an amine with a guanidylating agent, such as piperidine-1-carboximidamide, where the amine displaces a leaving group from the reagent to form a new C-N bond. researchgate.net

The synthesis of substituted guanidines can be achieved through various methods, including the use of thiourea (B124793) derivatives activated by coupling agents or metal catalysts. researchgate.net For instance, the reaction of amines with carbamoyl (B1232498) isothiocyanates can form thioureas, which are then converted to guanidines. organic-chemistry.org Piperidine-1-carboximidamide offers a direct route for the transfer of the amidino group (-C(=NH)NH2) to a primary or secondary amine, yielding N-substituted guanidines. The reaction is typically facilitated by the hydrochloride salt form, which can be neutralized in situ or used in the presence of a base to liberate the reactive free base. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Amine | Piperidine-1-carboximidamide | N-substituted guanidine (B92328) | Guanidination | researchgate.net |

| Carbamoyl isothiocyanate | Amine | Thiourea intermediate | Intermediate formation | organic-chemistry.org |

| Thiourea intermediate | Amine/Coupling agent | Substituted guanidine | Guanidination | organic-chemistry.org |

Cyclization Reactions Involving Piperidine-1-carboximidamide as a Reactant

The bifunctional nature of piperidine-1-carboximidamide, possessing both nucleophilic amine functionalities and an electrophilic carbon center, makes it a valuable synthon in cyclization reactions for the construction of various heterocyclic frameworks.

Piperidine-1-carboximidamide can be utilized in the synthesis of substituted benzo[e] researchgate.netepa.govresearchgate.nettriazines. These fused N-heterocycles are of significant interest due to their diverse biological activities. researchgate.net The synthesis can involve the reaction of piperidine-1-carboximidamide with appropriately substituted ortho-nitroanilines or related precursors. The reaction likely proceeds through an initial nucleophilic substitution followed by intramolecular cyclization and subsequent aromatization to yield the benzo[e] researchgate.netepa.govresearchgate.nettriazine core. The piperidinyl moiety from the starting material can be incorporated as a substituent on the triazine ring. researchgate.net

In the synthesis of pyrimidine-based heterocycles, piperidine-1-carboximidamide can act as a source of the N-C-N fragment. The reaction with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy for constructing the pyrimidine (B1678525) ring. nih.gov For example, condensation with a β-diketone would lead to the formation of a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. The piperidine group would be attached to the amidine carbon, resulting in a 2-(piperidin-1-yl)pyrimidine (B1626217) derivative. The versatility of this approach allows for the synthesis of a wide range of substituted pyrimidines by varying the dicarbonyl component. nih.govias.ac.in

Reactions Leading to Organometallic Compounds (e.g., Ferrocene-Embedded Structures)

While direct reactions of this compound to form ferrocene-embedded structures are not extensively detailed, the piperidine moiety itself is utilized in the synthesis of organometallic compounds. For instance, rhodium(I) catalysts with ferrocene-based ligands have been employed in reactions involving piperidine derivatives. semanticscholar.org It is conceivable that piperidine-1-carboximidamide could be used to synthesize ligands for transition metals. The nitrogen atoms of the guanidine group can act as coordination sites for metal ions. By incorporating a ferrocenyl group into a molecule that can react with piperidine-1-carboximidamide, it may be possible to create ferrocene-embedded guanidine derivatives that could serve as ligands or possess interesting electrochemical properties.

Exploration of Novel and Selective Chemical Transformations

The unique reactivity of this compound continues to be explored for novel and selective chemical transformations. Its application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area of active research. The ability of the guanidine moiety to act as a strong base and a bidentate ligand opens up possibilities in organocatalysis and coordination chemistry. Furthermore, derivatization of the piperidine ring or the guanidine nitrogens can lead to new reagents with tailored reactivity for specific synthetic challenges, such as asymmetric synthesis or the construction of complex natural product scaffolds.

Synthetic Applications and Derivative Chemistry

Piperidine-1-carboximidamide (B1295648) Hydrochloride as a Key Building Block in Multi-Step Organic Synthesis

Piperidine-1-carboximidamide hydrochloride has been established as a crucial building block in multi-step organic synthesis, particularly in the creation of complex heterocyclic systems. acs.orglodz.pl Its utility is demonstrated in the synthesis of 3-substituted Blatter radicals, where it serves as a key substrate. acs.orgnih.gov The process involves a three-step procedure: nucleophilic aromatic substitution, base-induced cyclization, and subsequent chemical modifications to yield the final radical species. nih.gov

In one specific application, this compound is used in a reaction with 1-fluoro-2-nitrobenzene. nih.gov This is followed by a base-promoted cyclization to form 3-(piperidin-1-yl)benzo[e] thieme-connect.deresearchgate.netvulcanchem.comtriazine-1-oxide. acs.org This intermediate is a precursor to Blatter radicals, which are stable organic radicals with applications in materials science. acs.orglodz.pl The synthesis of this compound itself can be achieved by condensing piperidine (B6355638) hydrochloride with cyanamide (B42294) in a buffered solution, resulting in a high yield of the desired product. acs.orglodz.plnih.gov This straightforward accessibility further enhances its utility as a foundational component in synthetic chemistry. acs.orglodz.pl

The guanidine (B92328) portion of the molecule is a key functional group that participates in various chemical transformations. Guanidine derivatives are known to be precursors for the synthesis of other heterocyclic compounds and are used as ligands for metal complexes. nih.gov The piperidine ring, on the other hand, provides a stable scaffold that can be incorporated into larger, more complex molecular frameworks. uu.nl This dual functionality makes this compound an important tool for synthetic chemists seeking to build intricate molecular structures.

Synthesis of Substituted Piperidine-1-carboximidamide Derivatives

The guanidine system of piperidine-1-carboximidamide is amenable to various substitutions, allowing for the synthesis of a diverse range of derivatives. thieme-connect.deresearchgate.net Alkyl and aryl guanidine derivatives are commonly synthesized through a process called guanylation, which involves the reaction of an amine with an amidine derivative that has a suitable leaving group. thieme-connect.de This method is a cornerstone of guanidine chemistry and has been widely applied in both solution-phase and solid-phase synthesis. thieme-connect.de

Carbodiimides are effective guanylating agents for primary and secondary amines, reacting under mild conditions to produce guanidine derivatives in good to excellent yields. thieme-connect.dethieme-connect.de For instance, the reaction of amines with carbodiimides has been used to synthesize bulky guanidines, which are of interest for their potential to stabilize unusual metal complexes. researchgate.net The synthesis of tetra-substituted guanidines has been achieved by reacting cyclic secondary amines with bulky aryl carbodiimides, resulting in quantitative yields at ambient conditions. rsc.org

Another approach to modifying the guanidine system is through the use of thioureas. Substituted guanidines can be synthesized from the corresponding thioureas in the presence of a base and a thiophilic agent. thieme-connect.de This method is of broad applicability and has been used to prepare a variety of guanidine derivatives. The use of protected thioureas, such as those with tert-butoxycarbonyl groups, allows for controlled synthesis and subsequent deprotection to yield the desired guanidine. thieme-connect.de

The following table summarizes some examples of substituted piperidine-1-carboximidamide derivatives and the synthetic methods used for their preparation.

| Derivative Name | Substituent(s) | Synthetic Method | Reference |

| (Z)-N,N'-Bis(2,6-dimethylphenyl)piperidine-1-carboximidamide | 2,6-dimethylphenyl | Reaction with carbodiimide (B86325) | researchgate.net |

| (Z)-N,N'-bis(2,4,6-trimethylphenyl)piperidine-1-carboximidamide | 2,4,6-trimethylphenyl | Reaction with carbodiimide | rsc.org |

| N-Arylguanidines | Aryl groups | Nucleophilic aromatic substitution | acs.org |

The synthesis of molecules containing multiple guanidine units, such as biguanides, represents an important area of derivative chemistry for piperidine-1-carboximidamide. One such derivative is N-carbamimidoylpiperidine-1-carboximidamide, a biguanide (B1667054) analog that has been synthesized and evaluated for its potential biological activities. researchgate.net The synthesis of this compound can be achieved in a single step, making it an accessible target for chemical investigation. researchgate.net

The formation of biguanide structures can be accomplished through the reaction of a suitable amine with a guanylating agent that can introduce a second guanidine moiety. For example, the addition of a diamine to a bulky aryl symmetrical carbodiimide has been shown to lead to the formation of bulky aryl biguanidines. researchgate.net This approach highlights the potential for creating complex multi-guanidine structures through a step-wise synthetic strategy.

The interest in biguanide derivatives of piperidine-1-carboximidamide is driven by the known biological importance of biguanides, such as metformin (B114582) and phenformin, which are used in the management of type 2 diabetes. researchgate.net The synthesis and study of novel biguanides, including those derived from piperidine-1-carboximidamide, could lead to the discovery of new therapeutic agents with improved properties. researchgate.net The structural characterization of these compounds is typically carried out using techniques such as NMR and mass spectrometry to confirm their identity and purity. researchgate.net

Derivatives with Modified Piperidine Ring Systems (e.g., 4-methylpiperidine-1-carboxamidine)

Modifications to the piperidine ring of piperidine-1-carboximidamide provide another avenue for creating a diverse library of derivatives. One example of such a modification is the introduction of a methyl group at the 4-position of the piperidine ring, resulting in 4-methylpiperidine-1-carboxamidine. scbt.comchemicalbook.com This seemingly small change can have significant effects on the physical and chemical properties of the molecule, including its lipophilicity and conformational preferences.

The synthesis of these modified derivatives typically involves starting with the appropriately substituted piperidine precursor. For instance, the synthesis of 4-methylpiperidine-1-carboxamidine would begin with 4-methylpiperidine. This substituted piperidine can then be subjected to a guanylation reaction to introduce the carboximidamide group, similar to the synthesis of the parent compound.

Other examples of derivatives with modified piperidine rings include those with adamantyl substituents. tesisenred.net For example, 4-(1-adamantyl)piperidine-1-carboximidamide has been synthesized as part of a study on polycyclic compounds with potential antiviral activity. tesisenred.net The adamantyl group is a bulky, lipophilic moiety that can significantly alter the biological activity of a molecule. The synthesis of this derivative involves the reaction of 4-(1-adamantyl)piperidine with a suitable guanylating agent. nih.gov

The following table provides examples of piperidine-1-carboximidamide derivatives with modified piperidine ring systems.

| Derivative Name | Piperidine Ring Modification | Reference |

| 4-Methylpiperidine-1-carboxamidine | 4-methyl substitution | scbt.comchemicalbook.com |

| 4-(1-Adamantyl)piperidine-1-carboximidamide | 4-(1-adamantyl) substitution | tesisenred.net |

| 4-(Fluoromethyl)piperidine-1-carboximidamide | 4-(fluoromethyl) substitution | vulcanchem.com |

These examples demonstrate the wide range of modifications that can be made to the piperidine ring, allowing for the fine-tuning of molecular properties for specific applications.

Integration into Larger Polycyclic and Heterocyclic Scaffolds

The chemical reactivity of this compound makes it a valuable component for integration into larger polycyclic and heterocyclic scaffolds. acs.orgthieme-connect.deresearchgate.netuu.nlkorea.ac.kr This integration is often a key step in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. uu.nl The guanidine group can act as a nucleophile or a base, facilitating cyclization reactions and the formation of new ring systems. acs.org

One notable example is the use of piperidine-1-carboximidamide in the synthesis of benzo[e] thieme-connect.deresearchgate.netvulcanchem.comtriazines. acs.org In this multi-step synthesis, the piperidine-1-carboximidamide first undergoes a nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene. nih.gov This is followed by a base-induced cyclization to form the triazine ring system. acs.orgnih.gov The resulting 3-(piperidin-1-yl)benzo[e] thieme-connect.deresearchgate.netvulcanchem.comtriazine-1-oxide is a key intermediate in the synthesis of Blatter radicals, which are stable organic radicals with interesting electronic and magnetic properties. acs.org

In another application, piperidine-1-carboximidamide derivatives have been incorporated into dipeptide-based inhibitors of hepsin, a serine protease implicated in prostate cancer. korea.ac.kr In this work, a piperidine-1-carboximidamide moiety was introduced as a bioisostere for the guanidine group of arginine. korea.ac.kr The synthesis involved a multi-step sequence that included the formation of a piperidinylalanine derivative, followed by guanylation to install the desired functional group. korea.ac.kr This example highlights the use of piperidine-1-carboximidamide as a tool for modifying the structure of peptides and other biomolecules.

The integration of piperidine-1-carboximidamide into larger scaffolds is not limited to the formation of new heterocyclic rings. The piperidine ring itself can be part of a larger polycyclic system, as seen in the synthesis of adamantane-containing compounds with potential antiviral activity. tesisenred.net In these molecules, the piperidine-1-carboximidamide moiety is attached to an adamantane (B196018) core, creating a complex, three-dimensional structure. tesisenred.net

Development of Novel Guanylating Agents for Organic Synthesis

The development of new and efficient guanylating agents is an ongoing area of research in organic synthesis. thieme-connect.de While piperidine-1-carboximidamide itself is a product of guanylation, its derivatives have the potential to serve as novel guanylating agents. The reactivity of the guanidine group can be tuned by the introduction of various substituents, allowing for the design of reagents with specific properties. thieme-connect.de

The classical approach to guanidine synthesis involves the use of reagents such as carbodiimides, cyanamides, and isothioureas. rsc.org These reagents react with amines to form the guanidine linkage. However, these methods can suffer from drawbacks such as the use of toxic chemicals, harsh reaction conditions, and the formation of byproducts that are difficult to remove. researchgate.net As a result, there is a need for new guanylating agents that are more efficient, selective, and environmentally friendly.

The use of solid-phase synthesis has emerged as a powerful tool for the preparation of guanidines. thieme-connect.de In this approach, the guanylating agent is attached to a solid support, which simplifies the purification of the final product. thieme-connect.de For example, a resin-bound amidine has been used as a guanylating agent for the synthesis of piperidine-1-carboximidamide. thieme-connect.dethieme-connect.de This approach could be reversed, with a derivative of piperidine-1-carboximidamide being attached to a solid support and used to guanylate other amines.

The development of catalytic methods for guanylation is another important area of research. hbni.ac.in Organometallic complexes have been investigated as catalysts for the addition of amines to carbodiimides, providing an alternative to stoichiometric methods. rsc.orghbni.ac.in The design of new ligands for these catalysts is crucial for achieving high efficiency and selectivity. Bulky guanidines, which can be synthesized from piperidine-1-carboximidamide, are of interest as ligands for stabilizing unusual metal complexes that could have catalytic applications. researchgate.net

Structure Reactivity Relationship Studies Theoretical Framework

Correlations between Defined Structural Parameters and Observed Chemical Reactivity

The chemical reactivity of Piperidine-1-carboximidamide (B1295648) is fundamentally governed by the geometric and electronic characteristics of its carboximidamide group and the conformation of the piperidine (B6355638) ring. X-ray crystallography of the free base, Piperidine-1-carboximidamide, provides precise structural parameters that serve as a foundation for understanding its reactivity. nih.gov

The core of the molecule's reactivity lies within the CN₃ unit of the carboximidamide group. Analysis reveals significant electron delocalization, a hallmark of guanidinium-type systems. ineosopen.orgwikipedia.org The bond connecting the central carbon to the exocyclic imine nitrogen (C=N) is 1.3090 Å, while the bonds to the endocyclic piperidine nitrogen and the exocyclic amine nitrogen (C-N) are 1.3773 Å and 1.3640 Å, respectively. nih.gov These C-N single bonds are considerably shorter than a typical C-N single bond (~1.47 Å), indicating substantial double-bond character due to resonance.

This delocalization has several direct consequences for chemical reactivity:

Basicity: The resonance stabilization of the protonated form (the guanidinium (B1211019) cation) makes the parent molecule a very strong base. wikipedia.org Protonation at the imine nitrogen allows the positive charge to be distributed across the central carbon and all three nitrogen atoms, which dramatically increases the compound's pKa relative to simpler amines or imines.

Nucleophilicity: The nitrogen atoms, particularly the exocyclic NH₂ group, are nucleophilic. The degree of nucleophilicity is tempered by the same resonance that enhances basicity, as the lone pairs are partially delocalized.

Hydrogen Bonding: The presence of N-H bonds in the carboximidamide group allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its solvation, crystal packing, and potential interactions with biological targets. nih.govineosopen.org

| Structural Parameter | Observed Value (Å or °) nih.gov | Theoretical Implication for Reactivity |

|---|---|---|

| C=N Bond Length | 1.3090 | Indicates partial double bond character; primary site for protonation. |

| C-N (Amine) Bond Length | 1.3640 | Shorter than a typical C-N single bond, confirming electron delocalization. |

| C-N (Piperidine) Bond Length | 1.3773 | Significant double bond character; influences rotational barrier. |

| N-C-N Angles | 116.82 - 124.09 | Shows deviation from ideal trigonal planar geometry, indicating some steric influence from the piperidine ring. |

| Piperidine Conformation | Chair | Provides a sterically defined and stable scaffold for the functional group. |

Influence of Substituent Effects on Spectroscopic and Electrochemical Properties

The introduction of substituents onto the piperidine ring would predictably modulate the electronic environment of the entire molecule, leading to measurable shifts in its spectroscopic and electrochemical signatures.

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to these electronic effects. For the unsubstituted Piperidine-1-carboximidamide free base, the proton signals for the piperidine ring appear at 1.60-1.64 ppm and 3.38-3.42 ppm, while the ¹³C signals are observed at 23.2, 24.7, and 46.5 ppm, with the carboximidamide carbon at 157.4 ppm. nih.gov

Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a nitro or cyano group) on the piperidine ring would deshield nearby protons and carbons. This effect would cause their corresponding NMR signals to shift downfield (to a higher ppm). The effect would be most pronounced for substituents at the 2- or 6-positions, though it would propagate through the ring.

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., an alkyl or alkoxy group) would increase electron density, shielding the nuclei and causing their signals to shift upfield (to a lower ppm).

Electrochemical Properties: The electrochemical behavior of Piperidine-1-carboximidamide Hydrochloride is primarily associated with the oxidation of the guanidinium cation. Studies on related guanidinium salts show a characteristic oxidation peak, with the potential being dependent on the molecular structure and the solvent. rsc.org The electrochemical stability window is significantly influenced by the counterion. rsc.orgresearchgate.net

Substituents on the piperidine ring would alter the oxidation potential:

Electron-Donating Groups (EDGs): EDGs would stabilize the resulting radical cation formed upon oxidation, making the molecule easier to oxidize. This would result in a lower (less positive) oxidation potential.

Electron-Withdrawing Groups (EWGs): EWGs would destabilize the radical cation, making the molecule more difficult to oxidize and shifting the oxidation potential to a higher (more positive) value.

| Substituent Type on Piperidine Ring | Expected Effect on ¹³C NMR Shift (Carboximidamide Carbon) | Expected Effect on Oxidation Potential |

|---|---|---|

| None (Reference) | ~157.4 ppm nih.gov | Reference Potential (E°) |

| Electron-Donating Group (e.g., -CH₃) | Upfield Shift (< 157.4 ppm) | Decrease (< E°) |

| Electron-Withdrawing Group (e.g., -CF₃) | Downfield Shift (> 157.4 ppm) | Increase (> E°) |

Computational Approaches to Structure-Reactivity Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the structure-reactivity relationships of this compound. Density Functional Theory (DFT) is particularly well-suited for this purpose.

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity and ease of oxidation), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A higher HOMO energy would suggest greater reactivity in oxidation reactions.

Electrostatic Potential Mapping: This technique visualizes the charge distribution on the molecule's surface. For Piperidine-1-carboximidamide, it would show high negative potential (electron density) around the exocyclic nitrogen atoms, confirming them as the likely sites for protonation and electrophilic attack.

Proton Affinity Calculations: The energy change associated with protonation can be calculated to provide a theoretical pKa value. By modeling the protonation at different nitrogen atoms, the most basic site can be unequivocally identified, confirming the role of resonance in stabilizing the resulting cation.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the degree of electron delocalization and the nature of the bonding within the carboximidamide group, providing a numerical basis for the reactivity inferred from the experimental bond lengths.

| Computational Method | Predicted Parameter | Relevance to Reactivity |

|---|---|---|

| DFT (HOMO/LUMO Energy) | Frontier Orbital Energies | Predicts susceptibility to oxidation and sites of electrophilic/nucleophilic attack. |

| Electrostatic Potential Mapping | Molecular Charge Distribution | Identifies regions of high and low electron density, predicting sites of protonation and H-bonding. |

| DFT (Proton Affinity Calculation) | ΔG of Protonation | Allows for theoretical prediction of basicity (pKa) and identifies the most basic nitrogen atom. |

| Natural Bond Orbital (NBO) Analysis | Orbital Hybridization, Delocalization Energy | Quantifies the resonance stabilization within the carboximidamide group. |

General Structure-Activity Relationship Studies on Piperidine Derivatives within Chemical Research

The piperidine ring is a "privileged scaffold" in medicinal chemistry and materials science, meaning its structure is frequently found in biologically active and functional molecules. researchgate.net Extensive research has established clear structure-activity relationships (SAR) for this class of compounds, which can be extrapolated to understand how modifications to this compound would likely influence its properties.

The biological and chemical properties of piperidine derivatives are highly dependent on the type, position, and stereochemistry of substituents on the heterocyclic ring. researchgate.net

Lipophilicity and Polarity: Introducing apolar substituents, such as aryl or long alkyl chains, generally increases the lipophilicity of the molecule. frontiersin.org Conversely, adding polar functional groups like hydroxyls or morpholine (B109124) rings decreases lipophilicity. frontiersin.org This property is critical for solubility, membrane permeability, and pharmacokinetic behavior in a biological context.

Steric Effects: The size and position of substituents can create steric hindrance, influencing how the molecule can interact with other reagents or biological targets. For example, bulky substituents near the nitrogen atom can hinder its nucleophilicity or basicity. ijnrd.org

Conformational Effects: Substituents can influence the conformational equilibrium of the piperidine chair form, potentially locking it into a specific orientation that may be more or less favorable for a desired interaction.

Pharmacological Activity: In drug discovery, SAR studies have shown that even minor changes to the piperidine scaffold can dramatically alter biological activity. For instance, in a series of amine reuptake inhibitors, the substitution pattern on a phenyl ring attached to a piperazine (B1678402) (a related heterocycle) was critical for potency and selectivity. nih.gov Similarly, for antimycobacterial agents, increased lipophilicity through specific substitutions on an N-arylpiperazine moiety improved activity. mdpi.com Methods for the selective functionalization of the C-H bonds of the piperidine ring are therefore highly valuable for systematically evaluating these structure-activity relationships. acs.org

For this compound, these principles imply that substituting the piperidine ring would create a family of compounds with a tunable range of physicochemical and biological properties, making it a versatile scaffold for further chemical exploration.

Emerging Research Directions and Future Perspectives

Exploration of New and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing molecules is a cornerstone of organic and medicinal chemistry. nih.gov Future research is increasingly focused on developing synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Detailed Research Findings: Current synthetic strategies often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions and expensive transition metal catalysts. nih.gov Emerging research directions aim to circumvent these challenges.

Green Chemistry Approaches: Methodologies utilizing microwave-assisted synthesis and alternative, sustainable solvents are becoming more prevalent. mdpi.comresearchgate.net For instance, guanidine (B92328) hydrochloride itself has been employed as a green organocatalyst in microwave-mediated reactions, highlighting the potential for sustainable practices in synthesizing related structures. rsc.org

Catalytic Innovation: There is a continuous drive to develop novel catalytic systems that operate under milder conditions. This includes exploring non-precious metal catalysts and organocatalysts for the formation of the piperidine (B6355638) ring and for the guanylation step, which transforms an amine into a guanidine. acs.orgencyclopedia.pub

Flow Chemistry: Continuous flow processing is another promising avenue. Its advantages include enhanced safety, precise control over reaction parameters, and scalability, which are critical for industrial applications. This method can significantly reduce waste and improve the efficiency of multistep syntheses. mdpi.com

Future work will likely focus on combining these strategies to create a highly efficient, scalable, and sustainable synthesis for Piperidine-1-carboximidamide (B1295648) Hydrochloride and its derivatives.

Application of Advanced Spectroscopic and Analytical Characterization Techniques

A thorough understanding of the three-dimensional structure, bonding, and dynamic behavior of Piperidine-1-carboximidamide Hydrochloride is crucial for its application. Advanced analytical techniques provide the necessary insights at a molecular level.

Detailed Research Findings: Standard characterization relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, more advanced methods are being applied to gain deeper structural and functional knowledge.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique is essential for understanding the precise conformation of the piperidine ring and the geometry of the carboximidamide group. nottingham.ac.uk

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for assigning complex spectra and elucidating through-bond and through-space correlations, confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition with high accuracy and is a key tool in monitoring chemical transformations and identifying trace byproducts. researchgate.net

Computational Spectroscopy: The integration of quantum mechanical calculations with experimental data is a growing trend. Theoretical predictions of NMR shifts, IR frequencies, and UV-Vis spectra can aid in the interpretation of experimental results and provide a more robust characterization of the molecule. researchgate.net

The table below summarizes key analytical techniques and the information they provide for the characterization of guanidine-containing compounds like this compound.

| Technique | Information Provided |

| ¹H & ¹³C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the molecular backbone. |

| FT-IR Spectroscopy | Identifies characteristic functional groups, such as N-H, C=N, and C-N bonds within the carboximidamide moiety. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the compound's identity. |

| X-ray Crystallography | Elucidates the precise 3D arrangement of atoms in the solid state, including bond lengths and angles. nottingham.ac.uk |

| LC-MS/MS | A powerful method for quantitative analysis in complex mixtures, crucial for pharmacokinetic and metabolic studies. researchgate.net |

Further Development of Computational Models for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational models can predict a wide range of properties, guiding experimental efforts and accelerating research.

Detailed Research Findings:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed for various piperidine derivatives to correlate their chemical structures with biological activities. researchgate.netdntb.gov.uamdpi.com These models can predict the potential efficacy of new analogs of this compound, helping to prioritize synthetic targets. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For derivatives of this compound, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding site, providing insights into its mechanism of action. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. This can reveal conformational changes and the stability of ligand-protein complexes, offering a more realistic picture than static docking models. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and reaction mechanisms at the quantum level. This can help in understanding the chemical transformations the molecule might undergo and in designing more efficient synthetic routes.

Future efforts will focus on creating more accurate and predictive models by integrating machine learning and artificial intelligence with these established computational methods. dntb.gov.ua

Investigation of Novel Chemical Transformations and Catalytic Applications

The unique chemical structure of this compound, featuring both a secondary amine within a ring and a basic guanidine-like group, suggests a rich and varied reactivity profile that remains to be fully explored.

Detailed Research Findings:

Organocatalysis: Guanidines are known to be strong organic bases and have been used as catalysts in a variety of organic reactions. nih.govjst.go.jp The carboximidamide group in the title compound could function as a Brønsted base or a hydrogen-bond donor catalyst. researchgate.net Its potential to catalyze reactions such as Michael additions, aldol (B89426) reactions, or polymerizations is a significant area for future investigation. encyclopedia.pub

Guanylation Reactions: The guanidine core is a key pharmacophore. The development of metal-catalyzed guanylation reactions allows for the efficient synthesis of complex guanidine-containing molecules from amines and carbodiimides, a process where understanding the catalytic cycle is crucial. acs.orgencyclopedia.pub

Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands, coordinating with metal centers to form novel organometallic complexes. nottingham.ac.uk These complexes could exhibit interesting catalytic properties or be developed as new materials.

Derivatization: The N-H protons of the carboximidamide group provide handles for further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially new biological or chemical properties.

Future research will likely uncover new transformations and catalytic systems based on this molecule, expanding its utility in synthetic chemistry.

The Role of this compound in Scaffold Design and Diversification in Chemical Research

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups can be attached. The piperidine ring is one of the most important scaffolds in approved pharmaceuticals. arizona.eduwhiterose.ac.uk

Detailed Research Findings:

Privileged Scaffold: The piperidine ring is considered a "privileged scaffold" because it is a structural component in a vast number of drugs with diverse therapeutic applications. arizona.eduontosight.ai Its favorable physicochemical properties, including good metabolic stability and aqueous solubility, make it an ideal starting point for drug design.

Vector for 3D Diversity: Unlike flat aromatic rings, the saturated piperidine ring has a defined three-dimensional chair conformation. This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets and exploring three-dimensional chemical space. whiterose.ac.uk

Bioisosteric Replacement: The carboximidamide group can act as a bioisostere for other functional groups, such as ureas or amides, while offering different properties like increased basicity and hydrogen bonding capabilities. This makes this compound a valuable building block for modifying existing drug candidates to improve their potency or pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD): The molecule can be considered a 3D fragment that can be used in FBDD programs. By identifying weak-binding interactions of this fragment with a protein target, it can be elaborated into a more potent lead compound. whiterose.ac.uk The combination of the piperidine scaffold and the guanidinium-like group provides multiple points for diversification. nih.gov

The strategic use of this compound as a starting scaffold will continue to be a fruitful approach for generating novel molecules with potential applications in medicine and beyond.

Q & A

Basic: What are the recommended safety protocols for handling Piperidine-1-carboximidamide Hydrochloride in laboratory settings?

Answer:

this compound requires stringent safety measures due to its acute toxicity (Category 4 for oral and inhalation exposure) and potential for respiratory irritation (GHS H302, H332) . Key protocols include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH P95 masks) is advised for aerosolized handling .

- Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation risks .

- Storage : Keep in a tightly sealed container in a dry, cool environment to avoid decomposition .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose per hazardous waste regulations .

Basic: How can researchers determine the physical and chemical properties of this compound when data are limited?

Answer:

Existing SDS documents note a lack of published data on properties like solubility, vapor pressure, and partition coefficients . Methodological approaches include:

- Experimental Characterization :

- Computational Modeling : Employ tools like COSMO-RS to predict solubility and reactivity based on molecular structure .

Advanced: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

While direct data for this compound are scarce, analogous methods for related hydrochlorides (e.g., clonidine HCl) can be adapted:

- HPLC : Use a C18 column with a methanol-phosphate buffer mobile phase (70:30 v/v) and UV detection at ~210 nm. Validate via calibration curves (linearity: R² ≥0.999) and spike-recovery tests (RSD <2%) .

- Mass Spectrometry : LC-MS/MS with electrospray ionization (ESI+) provides high specificity for trace analysis .

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid can quantify HCl content .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Synthetic optimization requires iterative experimentation:

- Precursor Selection : Start with piperidine derivatives (e.g., piperidine-1-carboxamide) and introduce the imidamide group via amidoxime intermediates .

- Reaction Conditions : Optimize temperature (e.g., 50–80°C), solvent (e.g., DMF for solubility), and stoichiometry of reagents (e.g., NH₂OH·HCl) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) to isolate high-purity product .

Advanced: How should researchers address contradictions in reported toxicity data for this compound?

Answer:

Discrepancies arise due to limited acute/chronic toxicity studies . Mitigation strategies include: